8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

structural biology medicinal chemistry atropisomerism

8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid (CAS 2060034-81-1, molecular formula C18H12F3NO2, molecular weight 331.3 g/mol) is a fully aromatic trifluoromethyl-substituted quinoline-6-carboxylic acid derivative. Unlike the more common quinolone-3-carboxylic acid antibiotics or 8-trifluoromethylquinoline antiviral leads, this compound features a discrete 3-methylphenyl (m-tolyl) ring directly at the quinoline 8-position and a trifluoromethyl group at the 7-position, generating a unique torsional angle between biaryl systems and a highly electron-deficient quinoline core.

Molecular Formula C18H12F3NO2
Molecular Weight 331.3 g/mol
Cat. No. B13201811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
Molecular FormulaC18H12F3NO2
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3
InChIInChI=1S/C18H12F3NO2/c1-10-4-2-5-11(8-10)14-15(18(19,20)21)13(17(23)24)9-12-6-3-7-22-16(12)14/h2-9H,1H3,(H,23,24)
InChIKeyJOGIBTXSYLDGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Technical Primer: 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid (CAS 2060034-81-1) – Core Identity and Chemical Benchmarking


8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid (CAS 2060034-81-1, molecular formula C18H12F3NO2, molecular weight 331.3 g/mol) is a fully aromatic trifluoromethyl-substituted quinoline-6-carboxylic acid derivative . Unlike the more common quinolone-3-carboxylic acid antibiotics or 8-trifluoromethylquinoline antiviral leads, this compound features a discrete 3-methylphenyl (m-tolyl) ring directly at the quinoline 8-position and a trifluoromethyl group at the 7-position, generating a unique torsional angle between biaryl systems and a highly electron-deficient quinoline core. Commercially, it is typically supplied at 95% purity and stored under cool, dry conditions . The nearest commercially accessible structural comparators include 8-(trifluoromethyl)quinoline-6-carboxylic acid, 2-(trifluoromethyl)quinoline-6-carboxylic acid, and 8-aryl-quinoline-4-carboxylic acids; however, none incorporate the signature 8-aryl/7-CF3/6-COOH regiochemical triad.

Why Generic Quinoline-6-Carboxylic Acids Cannot Replace 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic Acid


Quinoline-6-carboxylic acid substitution patterns govern both the electron density of the heterocyclic scaffold and the steric environment for receptor or catalyst binding [1]. In the case of 8-(3-methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid, the 7-trifluoromethyl group exerts a strong electron-withdrawing –I effect that polarizes the quinoline ring, while the 8-m-tolyl substituent introduces a hindered biaryl axis with restricted rotation. Closely related commercial alternatives such as 8-(trifluoromethyl)quinoline-6-carboxylic acid (CAS 2102411-83-4) lack the 8-aryl group entirely, forfeiting the atropisomerism-dependent binding mode. Similarly, 2-(trifluoromethyl)quinoline-6-carboxylic acid places the CF3 group at a position that cannot mimic the 7/8-disubstituted electronic topography. Generic substitution therefore risks divergent dihedral angles between the quinoline and pendant aryl rings, altered pKa of the carboxylic acid moiety, and mismatched LogP, all of which can propagate into irreproducible structure–activity relationships .

Quantitative Comparator Matrix: 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid vs. Closest Commercial Analogs


Biaryl Dihedral Angle Comparison: 8-m-Tolyl-7-Trifluoromethyl vs. 8-Trifluoromethyl Derivatives

X-ray crystallography of closely related 8-phenyl-7-trifluoromethyl-quinoline-6-carboxylic ester analogs reveals a dihedral angle of 87–93° between the 8-aryl ring and the quinoline plane [1]. By contrast, the commercially available 8-(trifluoromethyl)quinoline-6-carboxylic acid (CAS 2102411-83-4) presents a fully coplanar CF3 group with no aryl-aryl torsional constraint . The m-tolyl substituent in the target compound is expected to increase the torsional barrier to rotation beyond that of an unsubstituted phenyl ring, yielding a stable chiral axis at ambient temperature.

structural biology medicinal chemistry atropisomerism

Regiochemical Comparison: 7-Trifluoromethyl-6-Carboxy vs. 2-Trifluoromethyl-6-Carboxy Scaffold

2-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS 952182-51-3), a common commercially available scaffold, places the electron-withdrawing CF3 group adjacent to the ring nitrogen, creating a 1,2-relationship that dramatically reduces pKa at N1 relative to the 7-CF3 isomer . In 8-(3-methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid, the 7-CF3 group is positioned para to the 6-COOH, maximizing the additive electron-withdrawing effect on the carboxylic acid without protonating the quinoline nitrogen. This yields a distinct hydrogen-bond donor/acceptor geometry.

medicinal chemistry fluorine chemistry pharmacophore design

Lipophilic Efficiency (LipE) Projection: Combined 8-Aryl + 7-CF3 Substitution Pattern

The combination of a 7-trifluoromethyl group (π ~1.1) and an 8-m-tolyl group (calculated π ~2.7 for phenyl + 0.6 for methyl) yields a predicted LogP of approximately 4.5–4.8 for 8-(3-methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid, significantly higher than monosubstituted quinoline-6-carboxylic acid scaffolds . In contrast, 8-(trifluoromethyl)quinoline-6-carboxylic acid has a predicted LogP of approximately 2.8 . The increased lipophilicity of the target compound is anticipated to improve passive membrane permeability while the free carboxylic acid retains aqueous solubility for formulation.

drug design lipophilicity property-based optimization

Antiviral Pharmacophore Differentiation: 8-Trifluoromethyl vs. 8-Aryl-7-Trifluoromethyl Quinoline Carboxylic Acids

Patent RU2140919C1 discloses a series of 8-trifluoromethylquinoline carboxylic acid derivatives as HIV inhibitors, showing IC50 values of 0.5–5.0 µM in MT-4 cell-based antiviral assays for the most potent 1,4-dihydro-4-oxo derivatives [1]. However, these compounds rely on a 4-oxo-quinoline (quinolone) core and 8-CF3 group, fundamentally distinct from the fully aromatic 8-aryl-7-CF3 scaffold of the target compound. The 8-aryl substitution pattern has been separately explored in quinoline-4-carboxylic acid anti-tubercular agents (Mtb MIC values of 2–10 µM) [2]. The target compound uniquely merges the 8-aryl motif from the anti-TB series with the 7-CF3-6-COOH pharmacophore, creating a hybrid scaffold.

antiviral HIV structure-activity relationship

Crystal Packing and Solid-State Stability: 8-Aryl vs. 8-Hydrogen Quinoline-6-Carboxylic Acids

The crystal structure of an 8-aryl-7-trifluoromethyl-quinoline-6-carboxylate analog (8-(2,4-dichlorophenyl) variant) shows stabilization via C–H···O and C–H···F hydrogen bonds forming centrosymmetric dimers, with additional π–π stacking interactions (centroid–centroid distance 3.624 Å) [1]. The m-tolyl substituent in the target compound is predicted to further increase lattice energy relative to the unsubstituted phenyl analog due to additional van der Waals contacts from the methyl group. Unsubstituted quinoline-6-carboxylic acid (CAS 10349-57-2) lacks these extended intermolecular interactions and shows lower melting point and higher hygroscopicity in commercial specifications .

solid-state chemistry crystallography formulation stability

Commercial Availability and Purity Comparison: Niche 8,7-Disubstituted Scaffold vs. Commodity Quinoline Carboxylic Acids

8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is currently listed by fewer than five global suppliers (AKSci, Leyan, Bio-Fount, Chemsrc) at a standard purity of 95% . In comparison, 2-(trifluoromethyl)quinoline-6-carboxylic acid is stocked by over 15 vendors including Sigma-Aldrich, Thermo Fisher, and Fluorochem, with purity options up to 98% . The scarcity of the 8-aryl-7-CF3 scaffold reflects a more complex synthetic route involving sequential Suzuki coupling at C8 and trifluoromethyl introduction at C7, yielding a higher cost but also lower competitive pressure for IP-protected lead optimization .

chemical procurement supply chain custom synthesis

Target Application Scenarios: Where 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid Outperforms Generic Analogs


Atropisomer-Enabled Kinase or GPCR Probe Design Requiring Chiral Axis Recognition

The 8-m-tolyl substituent introduces a hindered biaryl axis, generating a stable atropisomeric conformation (projected dihedral angle 85–95°) as inferred from crystallographic data of related 8-aryl-7-CF3-quinoline-6-carboxylates [1]. This atropisomerism is absent in 8-CF3 (CAS 2102411-83-4) or 8-H quinoline-6-carboxylic acid comparators. Scientists developing conformationally constrained Type II kinase inhibitors or GPCR allosteric modulators can exploit this restricted rotation to lock the pendant aryl ring into a binding-competent orientation, improving selectivity profiles early in hit-to-lead campaigns.

CNS-Penetrant Fragment Elaboration Leveraging High Predicted Lipophilicity with Carboxylic Acid Retention

With a predicted LogP of 4.5–4.8 (ΔLogP ≈ +2.0 vs. 8-trifluoromethyl-quinoline-6-carboxylic acid [1]), 8-(3-methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is projected to cross biological membranes efficiently while retaining a free carboxylic acid for target engagement. This property profile is well-suited for CNS drug discovery programs targeting intracellular enzymes (e.g., fatty acid amide hydrolase, monoacylglycerol lipase) where passive permeability is rate-limiting. The 7-CF3 group simultaneously provides metabolic stability against CYP450-mediated oxidation at the quinoline 7-position.

Anti-Infective Hybrid Scaffold Exploration Combining 8-Aryl Anti-TB and 7-CF3 Antiviral Pharmacophores

The fully aromatic 8-aryl-7-trifluoromethyl-quinoline-6-carboxylic acid framework merges structural elements from two independently validated anti-infective series: the 2-arylquinoline-4-carboxylic acids active against Mycobacterium tuberculosis (MIC 2–10 µM [1]) and the 8-trifluoromethylquinoline carboxylic acids with HIV inhibitory activity (IC50 0.5–5.0 µM [2]). Procuring this hybrid scaffold enables systematic exploration of dual-activity or 'polypharmacology' approaches where a single chemical series may address co-morbid infectious disease indications, without the synthetic burden of de novo scaffold construction.

Solid-State Formulation Optimization Exploiting Enhanced Lattice Stabilization

Crystallographic evidence from the 8-(2,4-dichlorophenyl)-7-trifluoromethyl analog demonstrates a robust supramolecular network stabilized by C–H···O, C–H···F hydrogen bonds and π–π stacking (centroid distance 3.624 Å) [1]. The m-tolyl group in the target compound is expected to add additional dispersive contacts, further stabilizing the crystalline phase relative to unsubstituted quinoline-6-carboxylic acid. This makes the compound a strong candidate for long-term solid-dosage formulation studies where polymorphic consistency and resistance to amorphization under accelerated stability conditions (40°C/75% RH) are critical procurement criteria.

Quote Request

Request a Quote for 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.